

Commercial Suppliers and Technical Applications of γ -HCH- $^{13}\text{C}_6$: An In-depth Guide

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Compound of Interest

Compound Name: *gamma-Hch 13C6*

Cat. No.: *B3417344*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical applications of gamma-Hexachlorocyclohexane- $^{13}\text{C}_6$ (γ -HCH- $^{13}\text{C}_6$), an isotopically labeled internal standard crucial for accurate quantification in environmental and biological matrices. This document details available product specifications, analytical methodologies, and the known signaling pathways of its unlabeled analogue, lindane.

Commercial Availability and Specifications

Several reputable chemical suppliers offer γ -HCH- $^{13}\text{C}_6$, primarily for research and analytical purposes. The products are typically sold as solutions at specified concentrations. Below is a summary of commercially available γ -HCH- $^{13}\text{C}_6$ products.

Supplier	Product Name	CAS Number	Molecular Weight (g/mol)	Purity/Isotopic Enrichment	Concentration	Solvent
Benchmark	gamma-Hch $^{13}\text{C}_6$	222966-66-7	296.8	Typically 95% Purity	Not specified	Not specified
Cambridge Isotope Laboratories, Inc.	γ -HCH (BHC) (lindane) ($^{13}\text{C}_6$, 99%)	104215-85-2	296.79	99 atom % ^{13}C , 98% Chemical Purity	100 $\mu\text{g/mL}$	Nonane
LGC Standards	gamma-HCH (Lindane) ($^{13}\text{C}_6$, 99%)	104215-85-2	296.79	99%	100 $\mu\text{g/mL}$	Nonane
Sigma-Aldrich	Lindane- $^{13}\text{C}_6$ (γ -BHC)	104215-85-2	296.79	99 atom % ^{13}C	Not specified (neat)	Not applicable

Synthesis and Quality Control

The synthesis of γ -HCH- $^{13}\text{C}_6$ is a multi-step process that begins with a ^{13}C -labeled precursor. The primary method involves the photochlorination of $^{13}\text{C}_6$ -benzene, which yields a mixture of hexachlorocyclohexane isomers.^[1] The desired γ -isomer is then isolated and purified from this mixture.^[1]

Rigorous quality control is essential to ensure the identity, chemical purity, and isotopic enrichment of the final product. A combination of analytical techniques is employed for validation:

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and isotopic enrichment. The mass spectrum of γ -HCH- $^{13}\text{C}_6$ will show a molecular ion peak corresponding to its higher molecular weight compared to the unlabeled compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the structure and confirms the positions of the isotopic labels.
- High-Performance Liquid Chromatography (HPLC): Used for the purification and separation of the γ -isomer from other HCH isomers.

Analytical Methodologies and Experimental Protocols

γ -HCH- $^{13}\text{C}_6$ is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of γ -HCH (lindane) in various samples.

Sample Preparation

Effective sample preparation is critical for accurate analysis. The choice of method depends on the sample matrix.

- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This two-step method involves an initial extraction and partitioning with a salt mixture, followed by dispersive solid-phase extraction (dSPE) for cleanup. It is a versatile technique suitable for various sample types.^[1]
- Soxhlet Extraction: A classic and robust method for solid-liquid extraction, though it can be time-consuming and require large volumes of solvent.^[1]
- Ultrasonic Extraction: A faster alternative to Soxhlet extraction that uses ultrasonic energy to enhance solvent extraction.^[1]
- Accelerated Solvent Extraction (ASE): A rapid and efficient method for extracting organic compounds from solid and semi-solid samples using elevated temperatures and pressures.^[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the detection and quantification of γ -HCH.

Typical GC-MS Protocol:

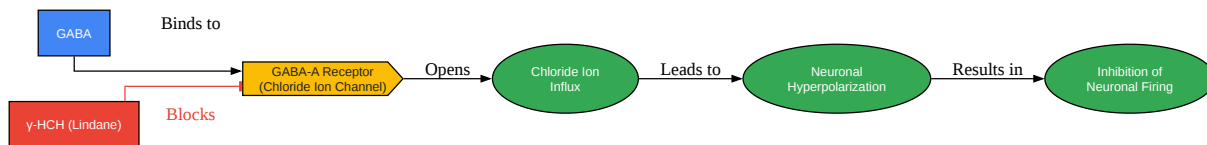
- Sample Extraction: Extract the sample using an appropriate method (e.g., QuEChERS).
- Internal Standard Spiking: Add a known amount of γ -HCH- $^{13}\text{C}_6$ solution to the sample extract.
- GC Separation:
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of organochlorine pesticides.
 - Injection: Use a splitless or pulsed splitless injection mode for trace analysis.
 - Oven Temperature Program: An optimized temperature program is crucial for the separation of γ -HCH from other isomers and matrix components. A typical program might start at a low temperature (e.g., 60-80°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a few minutes.
- MS Detection:
 - Ionization: Electron ionization (EI) is commonly used.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. In SIM mode, characteristic ions of both unlabeled γ -HCH and γ -HCH- $^{13}\text{C}_6$ are monitored. In MRM mode (with a triple quadrupole mass spectrometer), specific precursor-to-product ion transitions are monitored for even greater selectivity.
- Quantification: The concentration of γ -HCH in the sample is determined by comparing the peak area ratio of the native analyte to its labeled internal standard against a calibration curve.

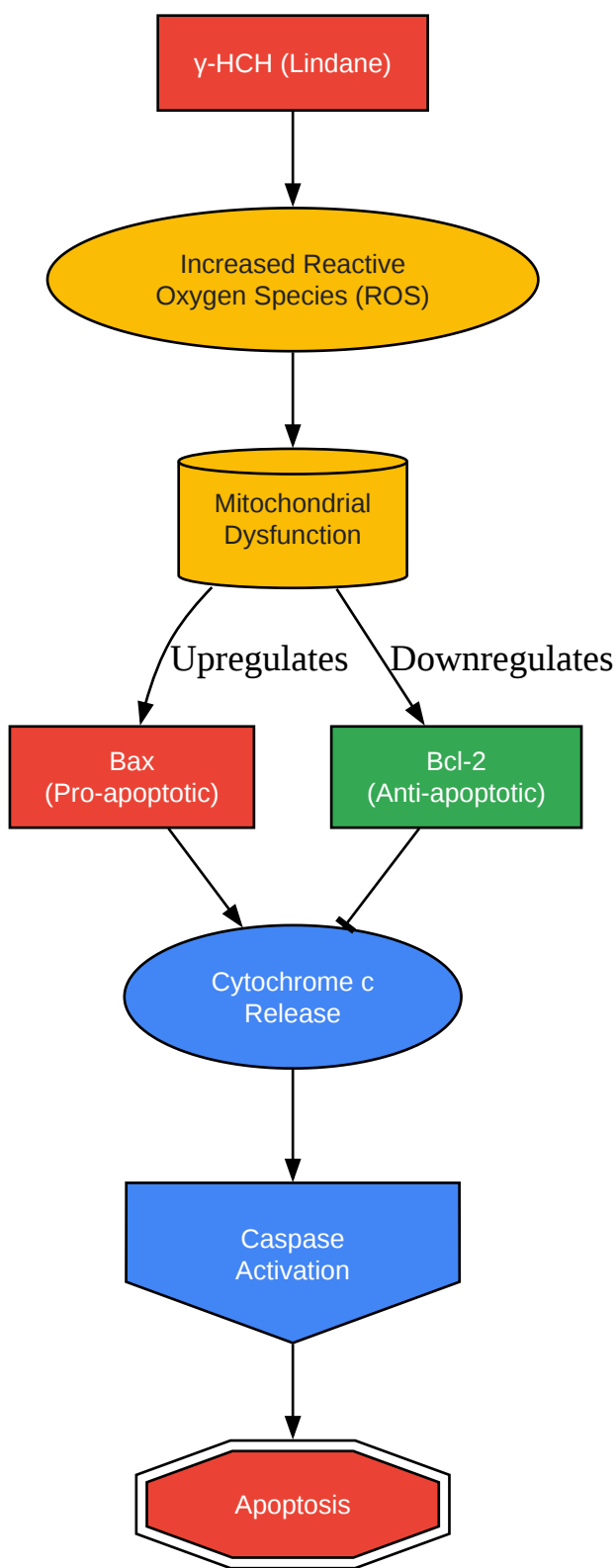
Signaling Pathways of γ -HCH (Lindane)

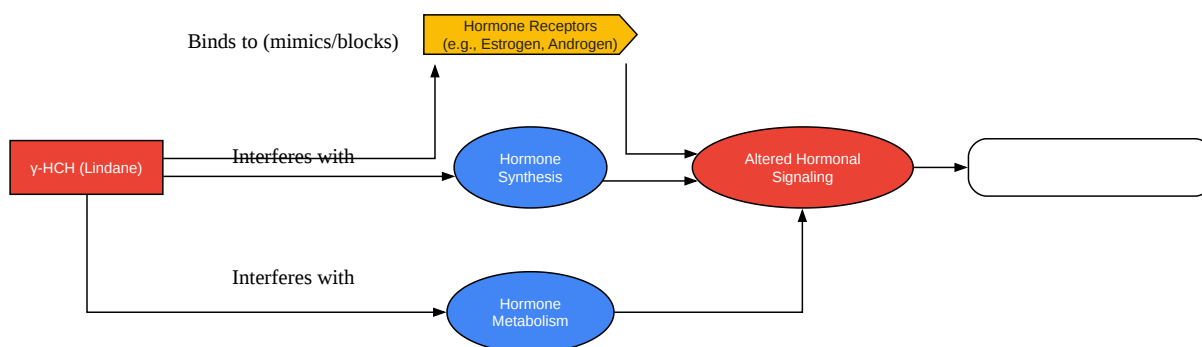
The toxicological effects of γ -HCH are primarily attributed to its interaction with the central nervous system, particularly its role as a neurotoxin. It also exhibits effects on other cellular pathways, including apoptosis and endocrine function.

Neurotoxic Mechanism of Action

The primary mechanism of lindane's neurotoxicity is its interaction with the γ -aminobutyric acid (GABA) system.^{[1][2][3]} GABA is the main inhibitory neurotransmitter in the mammalian central nervous system.







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